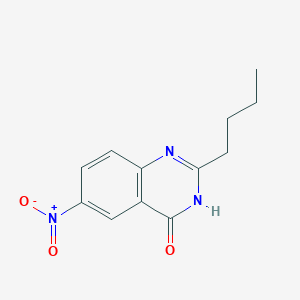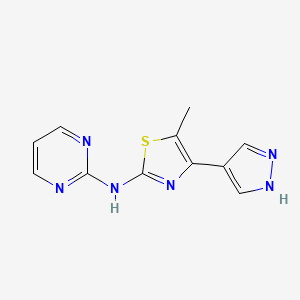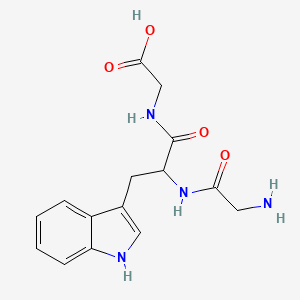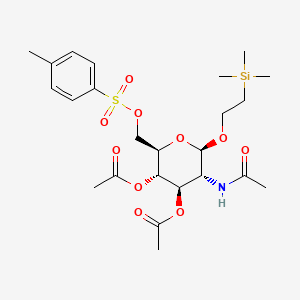
2-butyl-6-nitro-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyl-6-nitro-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a butyl group at the 2-position and a nitro group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-4(3H)-ones, including 2-butyl-6-nitro-3H-quinazolin-4-one, typically involves the reaction of isatoic anhydride with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . One common method involves the use of 2-aminobenzamides as intermediates, which react with primary amines under cyclization conditions to form the quinazolinone core .
Industrial Production Methods
Industrial production of quinazolin-4(3H)-ones often employs metal-catalyzed reactions. For example, a Cu(I)-catalyzed synthesis involves the reaction of 2-halobenzamides with aryl aldehydes or dimethyl acetamide (DMA) in the presence of an azide ion as a nitrogen source . This method involves C–N coupling, reductive amination, cyclization, and oxidation steps .
Análisis De Reacciones Químicas
Types of Reactions
2-butyl-6-nitro-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as SnCl2·2H2O.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Cyclization: The quinazolinone core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reducing Agents: SnCl2·2H2O for the reduction of the nitro group.
Cyclization Reagents: Isocyanides, orthoformates, or aldehydes for the formation of the quinazolinone core.
Catalysts: Cu(I) catalysts for C–N coupling and cyclization reactions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted quinazolinones.
Cyclization: Formation of fused ring systems with enhanced biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-butyl-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit bacterial enzymes and disrupt cell wall synthesis.
Pathways Involved: It can interfere with DNA replication and protein synthesis in bacterial cells.
Comparación Con Compuestos Similares
2-butyl-6-nitro-3H-quinazolin-4-one can be compared with other quinazolinone derivatives:
Propiedades
Fórmula molecular |
C12H13N3O3 |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-butyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-10-6-5-8(15(17)18)7-9(10)12(16)14-11/h5-7H,2-4H2,1H3,(H,13,14,16) |
Clave InChI |
HBTDTQDTPZRGLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)


![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)


![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]acetamide](/img/structure/B13866683.png)


![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)


